Methoxy[(3-methylcyclohexyl)methyl]amine
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Overview
Description
Methoxy[(3-methylcyclohexyl)methyl]amine is an organic compound with the molecular formula C9H19NO It is characterized by a methoxy group attached to a cyclohexyl ring substituted with a methyl group and a methylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methoxy[(3-methylcyclohexyl)methyl]amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-methylcyclohexanol.
Formation of Intermediate: The alcohol group of 3-methylcyclohexanol is converted to a methoxy group using methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3).
Amination: The resulting methoxy compound is then subjected to reductive amination with formaldehyde (HCHO) and ammonia (NH3) or a primary amine to introduce the amine group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and controlled temperature and pressure conditions are crucial to ensure high purity and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methoxy[(3-methylcyclohexyl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, where it can be replaced by other nucleophiles such as halides or thiols.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, under acidic or basic conditions.
Reduction: LiAlH4, sodium borohydride (NaBH4), under anhydrous conditions.
Substitution: Halides (e.g., HCl, HBr), thiols (e.g., RSH), under reflux conditions.
Major Products
Oxidation: Ketones, aldehydes.
Reduction: Alcohols, secondary amines.
Substitution: Halogenated compounds, thioethers.
Scientific Research Applications
Methoxy[(3-methylcyclohexyl)methyl]amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential role in modulating biological pathways and as a probe in biochemical assays.
Medicine: Explored for its therapeutic potential in treating various conditions due to its structural similarity to bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which Methoxy[(3-methylcyclohexyl)methyl]amine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The methoxy group can participate in hydrogen bonding and van der Waals interactions, while the amine group can form ionic bonds with negatively charged sites on proteins or other biomolecules. These interactions can modulate the activity of enzymes or receptors, leading to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Methoxy[(3-methylcyclohexyl)methyl]amine can be compared with other similar compounds such as:
Cyclohexylamine: Lacks the methoxy group, making it less versatile in chemical reactions.
3-Methylcyclohexylamine: Similar structure but without the methoxy group, affecting its reactivity and applications.
Methoxycyclohexylamine: Similar but without the methyl group, which can influence its steric and electronic properties.
The presence of both the methoxy and methyl groups in this compound makes it unique, providing a balance of steric hindrance and electronic effects that can be advantageous in various chemical and biological applications.
Biological Activity
Methoxy[(3-methylcyclohexyl)methyl]amine, also known as (1-Methoxy-3-methylcyclohexyl)methylamine, is a tertiary amine with potential applications in medicinal chemistry and pharmacology. This article explores its biological activities, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula C9H19NO and features a cyclohexyl ring substituted with a methoxy group and a methylamine moiety. This unique structure contributes to its stability and reactivity, making it valuable in various biological contexts.
The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. It can function as either an inhibitor or activator , depending on the biological context. Key pathways influenced include:
- Signal Transduction : Modulation of pathways that regulate cellular responses to stimuli.
- Metabolic Processes : Involvement in the metabolism of neurotransmitters and other biomolecules.
Biological Activities
Research indicates that this compound exhibits several biological activities, including:
- Neurotransmitter Modulation : Similar compounds have shown effects on neurotransmitter systems, suggesting potential roles in neuropharmacology.
- Anti-inflammatory Properties : Preliminary studies indicate that it may inhibit pro-inflammatory cytokines, similar to other compounds with structural similarities.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structure Description | Unique Features |
---|---|---|
Methoxyamine | Similar methoxy and amine functionality | Lacks cyclohexyl ring |
N-Methylhydroxylamine | Isomer with different functional group | Exhibits distinct biological activity |
Aminomethanol | Another isomer with distinct properties | Variations in reactivity due to structural differences |
Case Studies and Research Findings
-
Neurotransmitter Interaction Studies :
- A study indicated that compounds similar to this compound can modulate neurotransmitter release, which is crucial for understanding their therapeutic potential in neurological disorders.
- Anti-inflammatory Activity :
- Structure-Activity Relationship (SAR) Analysis :
Future Directions
Further research is necessary to elucidate the full spectrum of biological activities associated with this compound. Potential areas for exploration include:
- In Vivo Studies : To assess therapeutic efficacy and safety profiles.
- Mechanistic Studies : To clarify how this compound interacts at the molecular level with various biological targets.
- Clinical Applications : Investigating its potential use in treating conditions related to inflammation or neurotransmitter dysregulation.
Properties
IUPAC Name |
N-methoxy-1-(3-methylcyclohexyl)methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-8-4-3-5-9(6-8)7-10-11-2/h8-10H,3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSLUTXRJUCVRJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)CNOC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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